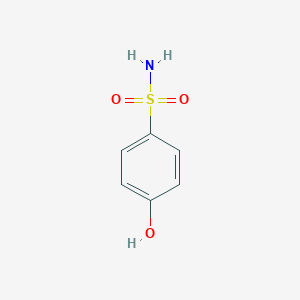

4-Hydroxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRCLGLKRZLKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061797 | |

| Record name | Benzenesulfonamide, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-43-8 | |

| Record name | 4-Hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxybenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIT7R7VPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Hydroxybenzenesulfonamide is a crucial chemical intermediate in the synthesis of various pharmaceuticals, including carbonic anhydrase inhibitors and other bioactive molecules. Its structure, featuring a phenol, a benzene ring, and a sulfonamide group, provides a versatile scaffold for drug design and development. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and relevant quantitative data. The guide focuses on two principal routes: the direct chlorosulfonation of phenol and a multi-step synthesis originating from acetanilide. Diagrams for all pathways and mechanisms are provided to facilitate a clear understanding of the chemical transformations involved.

Principal Synthesis Pathways

The synthesis of this compound can be primarily achieved through two distinct and well-established routes.

-

Pathway 1: Direct Synthesis from Phenol. This is the most direct approach, involving the chlorosulfonation of phenol followed by ammonolysis. It is often favored for its efficiency and fewer reaction steps.

-

Pathway 2: Multi-step Synthesis from Acetanilide. This indirect route involves the synthesis of 4-aminobenzenesulfonamide (sulfanilamide) as an intermediate, which is then converted to the target molecule via a diazonium salt. This pathway is more complex but leverages readily available starting materials and well-understood reactions in sulfa drug synthesis.

Spectroscopic data for 4-Hydroxybenzenesulfonamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxybenzenesulfonamide (also known as 4-sulfamoylphenol), a key chemical intermediate. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring this data are also provided, along with graphical representations of the analytical workflow and data interpretation logic.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for spectra typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆). Aromatic protons of sulfonamide derivatives generally show signals in the region between 6.51 and 7.70 ppm, while the proton of the sulfonamide –SO₂NH– group appears as a singlet between 8.78 and 10.15 ppm.[1] The aromatic carbons of such derivatives exhibit signals in the region between 111.83 and 160.11 ppm.[1]

| ¹H NMR (DMSO-d₆) | |||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6 | Doublet | Value not available | Ar-H (ortho to -SO₂NH₂) |

| ~6.9 | Doublet | Value not available | Ar-H (ortho to -OH) |

| ~9.8 | Singlet | - | Ar-OH |

| ~7.2 | Singlet | - | -SO₂NH₂ |

| ¹³C NMR (DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-OH |

| ~135 | C-SO₂NH₂ |

| ~128 | CH (ortho to -SO₂NH₂) |

| ~115 | CH (ortho to -OH) |

Note: Specific, experimentally verified high-resolution peak data with coupling constants were not available in the searched literature. The presented data is an educated estimation based on typical chemical shifts for similar structures.

Table 2: IR Spectroscopic Data (KBr Pellet)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For solid samples like this compound, the KBr pellet method is a common sample preparation technique.[2] The characteristic asymmetric and symmetric stretching vibrations for the SO₂ group in sulfonamides appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the region of 914–895 cm⁻¹.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch (phenolic) |

| ~3350, ~3250 | Strong | N-H stretch (sulfonamide) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1320 | Strong | SO₂ asymmetric stretch |

| ~1150 | Strong | SO₂ symmetric stretch |

| ~900 | Medium | S-N stretch |

| ~830 | Strong | C-H out-of-plane bend (para-substituted) |

Note: This is a representative peak list based on characteristic functional group absorptions for sulfonamides and phenols. Specific peak values may vary slightly.

Table 3: Mass Spectrometry Data (GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a molecular ion peak and several key fragment ions.[2] The fragmentation of aromatic sulfonamides can involve the loss of SO₂.[3]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |

| 173 | Moderate | [M]⁺ (Molecular Ion) |

| 157 | High | [M - NH₂]⁺ |

| 93 | High | [M - SO₂NH₂]⁺ (phenolic fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

The compound will be separated on the GC column and subsequently introduced into the mass spectrometer.

-

The mass spectrometer will ionize the sample (typically by electron impact, EI) and separate the resulting ions based on their mass-to-charge ratio.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 4-Hydroxybenzenesulfonamide (CAS 1576-43-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxybenzenesulfonamide (CAS 1576-43-8), a key chemical intermediate with significant applications in the pharmaceutical and dye industries. This document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and its primary mechanism of action as a carbonic anhydrase inhibitor. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Chemical and Physical Properties

This compound, also known as p-phenolsulfonamide or 4-sulfamoylphenol, is a yellow crystalline powder.[1] It serves as a crucial building block in the synthesis of various organic molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃S | [1][2][3] |

| Molecular Weight | 173.19 g/mol | [1][2][4] |

| CAS Number | 1576-43-8 | [1][2][3] |

| Appearance | Yellow/Crystalline Powder | [1] |

| Melting Point | 174°C | [1] |

| Boiling Point | 397.5°C at 760 mmHg | [1] |

| Density | 1.482 g/cm³ | [1] |

| Flash Point | 194.2°C | [1] |

| pKa | 7.81 ± 0.15 (Predicted) | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

| ¹H NMR | ¹³C NMR |

| The proton NMR spectrum would show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the sulfonamide protons. The aromatic protons typically appear as two doublets in the aromatic region due to the para-substitution pattern. | The carbon NMR spectrum would display distinct peaks for the four unique carbon atoms in the benzene ring and any associated functional groups. |

Note: Specific chemical shifts and coupling constants can be found in spectral databases such as PubChem.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H and N-H stretching (broad) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600, ~1500 | Aromatic C=C stretching |

| ~1350 and ~1160 | Asymmetric and symmetric SO₂ stretching |

Note: The presence of strong absorptions for the SO₂ group is characteristic of sulfonamides.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 173, corresponding to its molecular weight.[4] Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and other characteristic fragments of the aromatic ring.[4]

Synthesis of this compound

While various synthetic routes exist, a common laboratory-scale preparation involves a two-step process starting from phenol: chlorosulfonation followed by amination.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxybenzenesulfonyl chloride

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagents: Cool the flask in an ice bath. Carefully add chlorosulfonic acid (3-4 equivalents) to the flask.

-

Addition of Phenol: Slowly add phenol (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 4-hydroxybenzenesulfonyl chloride will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. Dry the product under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, place the dried 4-hydroxybenzenesulfonyl chloride in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonolysis: Cool the flask in an ice-salt bath. Slowly add an excess of concentrated aqueous ammonia solution with stirring.

-

Reaction: Continue stirring at low temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for several more hours or overnight.

-

Work-up: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol-water mixture to obtain the pure product.

References

The Multifaceted Biological Activities of 4-Hydroxybenzenesulfonamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. The inherent chemical properties of this scaffold, including its ability to participate in hydrogen bonding and its structural resemblance to endogenous molecules, have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a particular focus on their roles as enzyme inhibitors and anticancer agents.

Synthesis of this compound Derivatives

The synthetic versatility of the this compound core allows for the introduction of diverse functional groups, leading to the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1] Common synthetic strategies involve modifications at the amino and hydroxyl groups, as well as substitutions on the benzene ring.

A general approach to synthesizing N-substituted derivatives involves the reaction of a primary or secondary amine with a benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.[2] For instance, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide can be synthesized by reacting metol with tosyl chloride.[3] Further derivatization can be achieved by treating this parent compound with various electrophiles in the presence of a base such as sodium hydride to yield 4-O-substituted sulfonamides.[3]

Derivatives of 3-amino-4-hydroxybenzenesulfonamide are also of significant interest. Schiff bases can be readily prepared through the condensation of 3-amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes.[1] Additionally, the amino group can be acylated or reacted with other electrophiles to introduce diverse side chains.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.

Carbonic Anhydrase Inhibition

A primary and extensively studied biological activity of sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4][5] CAs are involved in numerous physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and cancer.[4]

The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of CAs, leading to potent inhibition.[6] Numerous derivatives of this compound have been synthesized and evaluated as CA inhibitors, with some exhibiting low nanomolar to subnanomolar inhibitory constants (Kᵢ) and selectivity for specific CA isoforms.[5][7] For instance, a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were shown to bind to various human carbonic anhydrase isoenzymes with dissociation constants (Kd) in the micromolar range.[1]

Anticancer Activity

The role of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, in cancer progression has spurred the development of sulfonamide-based anticancer agents.[5][8] By inhibiting these isoforms, which are often overexpressed in hypoxic tumors, these compounds can disrupt pH regulation in the tumor microenvironment, leading to reduced cancer cell proliferation and survival.[1][7]

Several derivatives of 3-amino-4-hydroxybenzenesulfonamide have been tested for their effects on the viability of various cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1).[1][7][9] Some of these compounds have demonstrated significant cytotoxic effects, with half-maximal effective concentrations (EC₅₀) in the micromolar range.[1]

Lipoxygenase Inhibition

Human lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators.[10][11] The 12-lipoxygenase (12-LOX) isoform, in particular, is implicated in conditions like skin diseases, diabetes, and cancer.[10][11] Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-LOX, with some compounds displaying nanomolar potency.[10]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Certain 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have shown inhibitory activity against both AChE and BChE, with IC₅₀ values in the micromolar range.[3]

Antibacterial Activity

Historically, sulfonamides were among the first effective antibacterial drugs.[12] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12][13] This inhibition disrupts the production of DNA, RNA, and proteins, ultimately leading to bacterial growth arrest.[13] While the development of resistance has limited their use, the sulfonamide scaffold continues to be explored for new antibacterial agents.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of selected this compound derivatives.

Table 1: Carbonic Anhydrase Inhibition Data

| Compound/Derivative | CA Isoform | Kd (μM) | Reference |

| 3-substituted-5-oxopyrrolidine derivative 28 | CA IX | 14 | [1] |

| 3-substituted-5-oxopyrrolidine derivative 29 | CA IX | 7.1 | [1] |

| Diazobenzenesulfonamide derivatives | CA I | Nanomolar affinities | [4] |

| N-aryl-β-alanine derivatives | CA II | Micromolar affinities | [4] |

Table 2: Anticancer Activity Data

| Compound/Derivative | Cell Line | EC₅₀ (μM) | Reference |

| Selected 3-amino-4-hydroxy-benzenesulfonamide derivatives | U-87, MDA-MB-231, PPC-1 | Varies | [1] |

Table 3: Lipoxygenase and Cholinesterase Inhibition Data

| Compound/Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6) | Lipoxygenase | 57 ± 0.97 | [3] |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6) | Butyrylcholinesterase | 89 ± 0.79 | [3] |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (3) | Acetylcholinesterase | 75 ± 0.83 | [3] |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative 35 | 12-Lipoxygenase | Nanomolar potency | [10] |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative 36 | 12-Lipoxygenase | Nanomolar potency | [10] |

Experimental Protocols

Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding

This assay measures the change in the thermal stability of a protein upon ligand binding.

-

Reagent Preparation : Prepare a solution of the carbonic anhydrase isoenzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare stock solutions of the test compounds in DMSO.

-

Assay Setup : In a 96-well PCR plate, mix the protein solution with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

-

Compound Addition : Add the test compounds to the wells at various concentrations. Include a DMSO control.

-

Thermal Denaturation : Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/min.

-

Data Acquisition : Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded.

-

Data Analysis : The change in Tₘ (ΔTₘ) upon compound binding is used to determine the dissociation constant (Kd).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[1] Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

Caption: Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 4-Hydroxybenzenesulfonamide Analogs: A Technical Guide

Introduction

The 4-hydroxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the design of a multitude of biologically active compounds. Its inherent structural features, including the sulfonamide group—a well-established zinc-binding group—and the phenolic hydroxyl moiety, provide key interaction points with various biological targets. This has led to the exploration of its analogs in diverse therapeutic areas, most notably as inhibitors of carbonic anhydrases and 12-lipoxygenase. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. We will delve into the quantitative SAR data, detailed experimental protocols, and the underlying signaling pathways to illuminate the therapeutic potential of this versatile chemical scaffold.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic ring and modifications to the sulfonamide and hydroxyl groups. Below, we explore the SAR of these analogs against two key enzyme targets: carbonic anhydrases and 12-lipoxygenase.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several isoforms are involved in various physiological and pathological processes. Notably, CA IX is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[2] As such, CA IX is a prime target for anticancer therapies. The primary sulfonamide moiety of this compound analogs is a key pharmacophore for CA inhibition, acting as a zinc-binding group within the enzyme's active site.

Table 1: Inhibitory Activity of this compound Analogs against Carbonic Anhydrase Isoforms

| Compound ID | R1 (Position 3) | R2 (Position 5) | Target Isoform | Kd (µM) | Reference |

| 1 | -H | -H | CA I | 100 | [3] |

| 2 | -NH2 | -H | CA I | 1.11 | [3] |

| 3 | -NH2 | -H | CA XII | 1.85 | [3] |

| 4 | -NO2 | -H | CA I | Not Specified | [4] |

| 5 | Imidazole derivative | -H | CA I | Potent | [5] |

| 6 | Imidazole derivative | -H | CA II | Potent | [5] |

Note: This table is a representative summary based on available data. Kd represents the dissociation constant.

The SAR studies reveal that substitutions on the 3-amino-4-hydroxybenzenesulfonamide core can significantly impact inhibitory potency and selectivity. For instance, certain N-aryl-β-alanine derivatives were found to be weak inhibitors of most tested CAs, while diazobenzenesulfonamides showed significantly higher potency, especially for CA I and CA XIII.[3] One diazobenzenesulfonamide derivative was identified as a highly effective CA I inhibitor with a dissociation constant (Kd) of 6 nM.[3] Another compound demonstrated selectivity for CA XII with a Kd of 1.85 µM.[3] Furthermore, the incorporation of imidazole moieties has been shown to yield potent inhibitors of both CA I and CA II.[5]

12-Lipoxygenase Inhibitors

12-Lipoxygenase (12-LOX) is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators like 12-hydroxyeicosatetraenoic acid (12-HETE).[2] These mediators are implicated in inflammatory responses, platelet aggregation, and cancer progression.[2] Thus, inhibitors of 12-LOX are of significant interest for treating inflammatory diseases and cancer.

Table 2: Inhibitory Activity of this compound Analogs against 12-Lipoxygenase

| Compound ID | Modifications on the core scaffold | IC50 (µM) | Reference |

| 1 | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Potent (nM range) | [2] |

| 19 | 3-Cl on the benzylamino moiety | 6.2 | [6] |

| 20 | 3-F on the benzylamino moiety | 19 | [6] |

| 21 | 3-Br on the benzylamino moiety | 13 | [6] |

| 22 | 4-Br on the benzylamino moiety | 2.2 | [6] |

| 27 | 4-Cl on the benzylamino moiety | 6.3 | [6] |

| 28 | 4-OCH3 on the benzylamino moiety | 22 | [6] |

| 35 (ML355) | Benzothiazole instead of thiazole | 18-fold improvement | [6] |

| 36 | Benzoxazole instead of thiazole | Potent | [6] |

Note: IC50 is the half-maximal inhibitory concentration.

SAR studies on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold revealed critical structural requirements for potent 12-LOX inhibition. The 2-hydroxy group on the benzyl moiety was found to be essential for activity.[6] While some modifications at the 3-position of the benzyl ring were tolerated, with a chloro substituent (compound 19) showing comparable activity to the parent methoxy group, other substituents like methyl, amino, or nitro led to a drastic loss of activity.[6] Interestingly, substitutions at the 4-position of the benzyl ring with bromo (compound 22) or chloro (compound 27) groups resulted in a two-fold improvement in potency.[6] Furthermore, replacing a thiazole moiety in the scaffold with a 2-benzothiazole (compound 35, ML355) led to an 18-fold enhancement in 12-LOX inhibitory activity while maintaining selectivity.[6]

Experimental Protocols

General Synthesis of this compound Analogs

A common method for the synthesis of 4-((benzyl)amino)benzenesulfonamide analogs is through reductive amination.

Scheme 1: General Synthesis via Reductive Amination

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the appropriate substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add 4-aminobenzenesulfonamide (1.0-1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for a period ranging from 30 minutes to several hours to facilitate the formation of the Schiff base (imine) intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete or has reached equilibrium, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-24 hours until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of water or a mild acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.

Note: Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific analogs.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against various CA isoforms can be determined using a stopped-flow CO2 hydrase assay.

Principle: This assay measures the enzyme-catalyzed hydration of CO2. The hydration of CO2 leads to a change in pH, which is monitored by a pH indicator. The rate of this reaction is proportional to the CA activity.

Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., TRIS, pH 7.5).

-

Prepare a solution of the pH indicator (e.g., phenol red).

-

Prepare a stock solution of the purified CA isoform.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare a CO2-saturated water solution.

-

-

Assay Procedure:

-

In a stopped-flow instrument, rapidly mix the enzyme solution (containing the buffer, pH indicator, and CA) with the CO2-saturated solution.

-

Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

-

To determine the inhibitory activity, pre-incubate the enzyme solution with various concentrations of the test compound for a specified period before mixing with the CO2 solution.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration.

-

Determine the IC50 or Ki value by fitting the data to an appropriate dose-response curve.

-

In Vitro 12-Lipoxygenase Inhibition Assay

The inhibitory effect of compounds on 12-LOX activity can be assessed by measuring the formation of its product, 12-HETE.

Principle: The assay measures the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE) by 12-LOX, which is then reduced to 12-HETE. The amount of 12-HETE produced is quantified.

Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl, pH 7.4).

-

Prepare a solution of recombinant human 12-LOX.

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Pre-incubate the 12-LOX enzyme with various concentrations of the test compound or vehicle (control) in the assay buffer for a defined period at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Incubate for a specific time (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stopping solution (e.g., a mixture of organic solvents and an acid).

-

-

Product Quantification:

-

Extract the lipid products from the reaction mixture using a solid-phase extraction (SPE) column.

-

Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of 12-HETE produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of 12-HETE formation for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflow Visualization

Carbonic Anhydrase IX Signaling in Hypoxic Cancer

Caption: CAIX signaling pathway in hypoxic cancer cells.

12-Lipoxygenase Signaling in Inflammation

Caption: 12-Lipoxygenase inflammatory signaling pathway.

General Workflow for SAR Studies

Caption: General experimental workflow for SAR studies.

Conclusion

The this compound scaffold has proven to be a remarkably versatile platform for the development of potent and selective enzyme inhibitors. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in dictating the inhibitory activity against carbonic anhydrases and 12-lipoxygenase. For carbonic anhydrase inhibitors, modifications of the 3-amino group have yielded compounds with high potency and isoform selectivity. In the case of 12-lipoxygenase inhibitors, substitutions on the benzylamino moiety and the introduction of bioisosteric replacements for heterocyclic rings have led to significant improvements in activity. The detailed experimental protocols and visual representations of the relevant signaling pathways and research workflows provided herein serve as a valuable resource for guiding future drug design and optimization efforts based on this promising scaffold. Continued exploration of the chemical space around the this compound core holds great promise for the discovery of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

References

- 1. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Hydroxybenzenesulfonamide Moiety: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxybenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a diverse array of therapeutic agents. Its unique combination of a phenolic hydroxyl group and a sulfonamide moiety allows for multifaceted interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the role of this compound as a pharmacophore, detailing its applications, the synthesis of its derivatives, key experimental protocols, and the signaling pathways it modulates.

The Pharmacophoric Significance of this compound

The therapeutic versatility of the this compound core stems from the distinct chemical properties of its two key functional groups:

-

The Sulfonamide Group (-SO₂NH₂): This group is a powerful hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in the active sites of enzymes. The tetrahedral geometry of the sulfur atom and the polar nature of the S=O and N-H bonds are crucial for its binding capabilities.[1][2] In many of its applications, the sulfonamide group acts as a zinc-binding group, coordinating with the zinc ion present in the active site of metalloenzymes like carbonic anhydrases.

-

The Phenolic Hydroxyl Group (-OH): The hydroxyl group attached to the benzene ring is also a key player in molecular recognition. It can act as both a hydrogen bond donor and acceptor, forming critical connections with the target protein.[3][4] Furthermore, the phenolic ring itself can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, further anchoring the molecule in the binding pocket.

The strategic placement of these two groups on the benzene ring creates a privileged scaffold that medicinal chemists can readily modify to achieve desired potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications and Quantitative Data

Derivatives of this compound have been extensively explored as inhibitors of several key enzymes implicated in a range of diseases, including cancer, glaucoma, inflammation, and microbial infections.

Carbonic Anhydrase Inhibition

One of the most well-established applications of the this compound pharmacophore is in the design of carbonic anhydrase (CA) inhibitors.[5] CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Dysregulation of CA activity is associated with various pathologies, making them attractive drug targets. The sulfonamide group of the inhibitors coordinates directly with the zinc ion in the active site, while the rest of the molecule can be modified to achieve isoform-selective inhibition.

| Compound/Derivative | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference(s) |

| Acetazolamide (Standard) | hCA I, II, IX, XII | Kᵢ: 12.1 nM (hCA II) | [6] |

| This compound | hCA II | 110 nM | [5] |

| Novel Pyridazinone Derivative 7a | hCA I, II, IX, XII | Kᵢ: 1.2 nM (hCA II), 8.7 nM (hCA IX) | [6] |

| Novel Pyridazinone Derivative 7b | hCA I, II, IX, XII | Kᵢ: 2.5 nM (hCA II), 10.2 nM (hCA IX) | [6] |

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a promising strategy for cancer therapy. Certain this compound derivatives have shown potent Hsp90 inhibitory activity.

| Compound/Derivative | Assay | IC₅₀ | Reference(s) |

| 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)benzene sulfonamide analog | Malachite green assay | Low micromolar activity | [7] |

| MPC-3100 (Positive Control) | Hsp90 protein inhibition | 136.16 ± 4.27 nM | [8] |

| HP-4 (Virtual screening hit) | Hsp90 protein inhibition | 17.64 ± 1.45 nM | [8] |

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators.[3] Inhibitors of these enzymes have potential as anti-inflammatory drugs. The this compound scaffold has been utilized to develop potent and selective 12-LOX inhibitors.

| Compound/Derivative | Target | IC₅₀ | Reference(s) |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Parent) | 12-LOX | 11 µM | [3] |

| Derivative 35 (ML355) | 12-LOX | 0.6 µM | [3] |

| Derivative 36 | 12-LOX | 0.4 µM | [3] |

Anticancer and Antimicrobial Activity

The versatility of the this compound pharmacophore extends to direct anticancer and antimicrobial applications. The tables below summarize the activity of various derivatives against different cancer cell lines and bacterial strains.

Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC₅₀ | Reference(s) |

| Novel Pyridazinone 7a | MCF-7 (Breast) | 15.3 µM | [6] |

| Novel Pyridazinone 7b | MCF-7 (Breast) | 12.8 µM | [6] |

| 3-Amino-4-hydroxybenzenesulfonamide Derivative 9 | U-87 (Glioblastoma) | 21.3 µM | [9][10] |

| 3-Amino-4-hydroxybenzenesulfonamide Derivative 21 | MDA-MB-231 (Breast) | 18.5 µM | [9][10] |

Antimicrobial Activity

| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Sulfamethoxazole (Standard) | S. aureus | 16 - >256 µg/mL | [2] |

| Sulfadiazine (Standard) | E. coli | 4 - 64 µg/mL | [2] |

| Novel 4-thiazolone-based benzenesulfonamide 4b | S. aureus | 6.25 µg/mL | |

| Novel 4-thiazolone-based benzenesulfonamide 4c | E. coli | 12.5 µg/mL |

Signaling Pathway Modulation

The therapeutic effects of this compound-based drugs are a direct consequence of their ability to modulate key signaling pathways.

Carbonic Anhydrase IX (CAIX) Signaling in Hypoxia

Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of CAIX, a transmembrane enzyme that helps maintain the intracellular pH of cancer cells by converting CO₂ to bicarbonate and protons, thereby promoting cell survival and proliferation. Inhibition of CAIX by this compound derivatives can disrupt this pH regulation, leading to intracellular acidosis and cell death.

Hsp90-Mediated Oncoprotein Stability

Hsp90 is essential for the proper folding and stability of a multitude of "client" proteins, many of which are critical for cancer cell growth and survival, including receptor tyrosine kinases, signaling kinases, and transcription factors. By inhibiting the ATPase activity of Hsp90, this compound-based inhibitors disrupt the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins. This simultaneously blocks multiple oncogenic signaling pathways.

Experimental Protocols

Synthesis of this compound Derivatives

A general and robust method for the synthesis of N-substituted this compound derivatives involves the reaction of 4-acetoxybenzenesulfonyl chloride with a primary or secondary amine, followed by hydrolysis of the acetyl protecting group.

Workflow for Synthesis of this compound Derivatives

Detailed Protocol:

-

Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) is added pyridine (1.5 eq) at 0 °C under a nitrogen atmosphere.

-

Sulfonylation: A solution of 4-acetoxybenzenesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is diluted with DCM and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation of Intermediate: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-substituted-4-acetoxybenzenesulfonamide.

-

Deprotection: The crude intermediate is dissolved in methanol, and concentrated HCl is added. The mixture is refluxed for 2-4 hours.

-

Purification: After cooling, the solvent is removed in vacuo, and the residue is purified by flash column chromatography or recrystallization to afford the final this compound derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL in 200 µL of appropriate culture medium and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically from 0.1 µM to 1 mM) and incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method to assess the antibacterial activity of the synthesized compounds.[2]

Detailed Protocol:

-

Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[2]

-

Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using MHB.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound moiety is a remarkably versatile and privileged pharmacophore in drug discovery. Its ability to engage in key molecular interactions, particularly with metalloenzymes, has led to the development of a wide range of clinically relevant inhibitors. The synthetic tractability of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity. As our understanding of the molecular basis of diseases continues to grow, the this compound core will undoubtedly remain a valuable starting point for the design of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamics of small molecule-enzyme interactions: Novel benzenesulfonamides as multi-target agents endowed with inhibitory effects against some metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Versatility of 4-Hydroxybenzenesulfonamide: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzenesulfonamide, a bifunctional aromatic compound, serves as a valuable and versatile building block in the landscape of organic synthesis. Its structure, incorporating both a phenolic hydroxyl group and a primary sulfonamide moiety, offers two distinct points for chemical modification, enabling the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the reactivity of this compound and its applications in the synthesis of compounds with significant pharmaceutical and industrial relevance. Key reaction types, including electrophilic aromatic substitution, alkylation, and modern cross-coupling reactions, will be discussed, supplemented with detailed experimental protocols and quantitative data to facilitate practical application in the laboratory.

Core Properties and Reactivity

This compound is a crystalline solid with a melting point of approximately 174°C.[1] The molecule possesses two primary reactive sites: the aromatic ring, activated towards electrophilic substitution by the electron-donating hydroxyl group, and the nucleophilic centers at the hydroxyl oxygen and the sulfonamide nitrogen. The phenolic proton is acidic, allowing for deprotonation to form a phenoxide, a potent nucleophile. The sulfonamide protons are also acidic and can be removed under basic conditions, facilitating N-functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1576-43-8 | [1] |

| Molecular Formula | C₆H₇NO₃S | [2] |

| Molecular Weight | 173.19 g/mol | [2] |

| Melting Point | 174°C | [1] |

| pKa (predicted) | 7.81 ± 0.15 | [1] |

| Appearance | Yellow Crystalline Powder | [1] |

Key Synthetic Transformations and Experimental Protocols

The strategic functionalization of this compound at its various reactive positions allows for its incorporation into a wide range of molecular scaffolds. This section details key synthetic transformations with specific experimental examples.

Electrophilic Aromatic Substitution

The hydroxyl group of this compound is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Given that the para position is occupied by the sulfonamide group, electrophilic attack occurs predominantly at the positions ortho to the hydroxyl group.

Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed, for instance, by reduction to an amino group.

Experimental Protocol: Nitration of Phenol (Analogous Procedure)

-

Materials: Phenol, concentrated nitric acid, concentrated sulfuric acid, ice, distilled water.

-

Procedure: In a flask, cool 10 mL of concentrated sulfuric acid to approximately 0°C in an ice-salt bath. Slowly add 5.0 g of phenol to the cold sulfuric acid while stirring, maintaining the temperature below 10°C. In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, also cooled in an ice bath. Using a dropping pipette, add the cold nitrating mixture dropwise to the phenol solution over 15-20 minutes, ensuring vigorous stirring and keeping the internal temperature below 15°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes. Carefully pour the reaction mixture onto crushed ice to precipitate the product. The resulting mixture of ortho- and para-nitrophenol can be separated by steam distillation, with the ortho-isomer being more volatile due to intramolecular hydrogen bonding.[3]

Note: Direct application of this protocol to this compound would be expected to yield 4-hydroxy-3-nitrobenzenesulfonamide.

Table 2: Representative Data for Electrophilic Nitration of Phenols

| Substrate | Reagents | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Phenol | dil. HNO₃ | 25 | o-Nitrophenol, p-Nitrophenol | Modest | [3][4] |

| Phenol | conc. HNO₃ / conc. H₂SO₄ | - | 2,4,6-Trinitrophenol | High | [3] |

| 4-Methylbenzoic Acid | conc. HNO₃ / conc. H₂SO₄ | 0 - 15 | 4-Methyl-3-nitrobenzoic acid | - | [5] |

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, forming a ketone. This reaction typically requires a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Analogous Procedure)

-

Materials: Anhydrous aluminum chloride, methylene chloride, acetyl chloride, anisole, ice, concentrated HCl.

-

Procedure: In a 10 mL round-bottomed flask equipped with a stir bar, place anhydrous aluminum chloride (5.5 mmol, 1.1 equiv.) and 1.5 mL of methylene chloride. Cool the stirred mixture in an ice/water bath. In a separate vial, combine acetyl chloride (5.5 mmol, 1.1 equiv) and 1.0 mL of methylene chloride. Add this solution dropwise to the reaction flask over 5-10 minutes. Dissolve anisole (5.0 mmol, 1.0 equiv) in 1.0 mL of methylene chloride and add this solution dropwise to the cooled reaction mixture over 5 minutes. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. After 15 minutes, carefully pour the reaction mixture into a beaker containing 5 g of ice and 1.5 mL of concentrated HCl. Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.[6]

Note: The hydroxyl group of this compound may interfere with the Lewis acid catalyst. Protection of the hydroxyl group may be necessary prior to Friedel-Crafts acylation.

Table 3: Representative Data for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Product | Yield (%) | Reference |

| Anisole | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 4-Methoxyacetophenone | High | [6][7] |

| Anisole | Propionyl Chloride | FeCl₃ | CH₂Cl₂ | 4-Methoxypropiophenone | - | [1] |

| Benzene | Benzoic Acid | TfOH / (MeO)₃PO | - | Benzophenone | 92 | [8] |

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized through various reactions, most notably O-alkylation.

The Williamson ether synthesis is a reliable method for the formation of ethers from an alkoxide and an alkyl halide.

Experimental Protocol: O-Alkylation of 4-Ethylphenol (Analogous Procedure)

-

Materials: 4-Ethylphenol, 25% aqueous sodium hydroxide, tetrabutylammonium bromide, methyl iodide, diethyl ether.

-

Procedure: To a 5 mL conical vial, add 150 mg of 4-ethylphenol, the appropriate amount of 25% aqueous sodium hydroxide, and a spin vane. Heat gently until the solid dissolves. Add a catalytic amount of tetrabutylammonium bromide. Attach a reflux condenser and add methyl iodide (2.61 mmol) through the top. Reflux the mixture gently for one hour. After cooling to room temperature, add 1-2 mL of diethyl ether and a small amount of distilled water. Separate the aqueous layer and extract it with diethyl ether. Combine the organic layers, dry over an appropriate drying agent, and remove the solvent under reduced pressure to yield the ether product.[9]

Note: This general procedure can be adapted for the alkylation of this compound with various primary alkyl halides.

Table 4: Representative Data for Williamson Ether Synthesis

| Phenolic Substrate | Alkylating Agent | Base | Catalyst | Solvent | Product | Yield (%) | Reference |

| 4-Ethylphenol | Methyl Iodide | NaOH | TBAB | Water/Ether | 4-Ethylanisole | - | [9] |

| Acetaminophen | Ethyl Iodide | K₂CO₃ | - | Butanone | Phenacetin | - | [10] |

| p-Cresol | Chloroacetic Acid | KOH | - | Water | p-Methylphenoxyacetic acid | - | [3] |

Functionalization of the Sulfonamide Group

The sulfonamide nitrogen is nucleophilic and can undergo alkylation and arylation reactions, typically after deprotonation with a suitable base.

N-alkylation introduces an alkyl group onto the sulfonamide nitrogen.

Experimental Protocol: N-Alkylation of a Sulfonamide (General Procedure)

-

Materials: Sulfonamide, alkyl halide (e.g., benzyl bromide), potassium carbonate, anhydrous dimethylformamide (DMF).

-

Procedure: To a round-bottom flask, add the sulfonamide (1.0 mmol) and anhydrous DMF (5 mL). Add potassium carbonate (1.5 mmol) to the suspension and stir the mixture at room temperature for 15 minutes. Add the alkyl halide (1.1 mmol) dropwise. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated.[11]

Note: This protocol can be applied to this compound, though the phenolic proton will also be deprotonated. Selective N-alkylation might require protection of the hydroxyl group.

Table 5: Representative Data for N-Alkylation of Sulfonamides

| Sulfonamide | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Allyl-4-methylbenzenesulfonamide | Benzyl Bromide | NaOH | THF/Water | Room Temp. | 24 | 67 | [12] |

| Phenylacetamide | Benzyl Alcohol | K₂CO₃ | Neat | 175 | 60 | 98 | [13] |

| Methanesulfonamide | Alcohol | Mn(I) PNP pincer catalyst / K₂CO₃ | Xylenes | 150 | 24 | - | [14] |

Modern Cross-Coupling Reactions

This compound and its derivatives can participate in powerful modern cross-coupling reactions to form C-C, C-N, and C-O bonds. These reactions often require a transition metal catalyst, typically palladium or copper.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. While this compound itself is an amine, its derivatives, such as a halogenated this compound, could serve as the aryl halide component. Conversely, the sulfonamide nitrogen can act as the nucleophile.

Conceptual Workflow for Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate. A halogenated derivative of this compound could be used as the organohalide partner.

Conceptual Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole is a prime example. An azido derivative of this compound can be synthesized from the corresponding amino precursor, which in turn can be prepared from this compound via nitration and subsequent reduction.

Experimental Protocol: Diazotization of an Aromatic Amine (General Procedure)

-

Materials: Aromatic amine, sodium nitrite, concentrated hydrochloric acid, water, ice.

-

Procedure: Dissolve or suspend the aromatic amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice bath. In a separate beaker, dissolve a slight molar excess of sodium nitrite (approximately 1.05-1.1 equivalents) in cold distilled water. Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring, maintaining the low temperature. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting diazonium salt solution should be kept cold and used immediately in subsequent reactions, such as reaction with sodium azide to form the aryl azide.[15][16]

Conceptual Workflow for Synthesis of a Triazole Derivative

Caption: Synthetic route to triazoles via diazotization and click chemistry.

Applications in Drug Discovery and Development

The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically used drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs.[3][10] this compound serves as a key starting material or intermediate in the synthesis of various biologically active compounds.

Carbonic Anhydrase Inhibitors

Primary sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[10] The development of isoform-selective CA inhibitors is an active area of research for the treatment of glaucoma, epilepsy, and certain types of cancer. Derivatives of this compound can be synthesized to target specific CA isoforms. For instance, novel benzenesulfonamides synthesized via click chemistry have shown potent and selective inhibition of tumor-associated CA isoforms.[6]

COX-2 Inhibitors

The diarylheterocycle class of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, features a sulfonamide group that is crucial for their activity. Although Celecoxib itself does not contain a hydroxyl group on the sulfonamide-bearing ring, the synthesis of its analogues often involves intermediates derived from substituted benzenesulfonamides. The general synthetic strategy for Celecoxib involves the condensation of a 1,3-diketone with 4-hydrazinobenzenesulfonamide hydrochloride.[7] This highlights the utility of functionalized benzenesulfonamides in constructing these important anti-inflammatory agents.

Conclusion

This compound is a readily available and highly versatile building block in organic synthesis. The presence of multiple reactive sites allows for a wide range of chemical transformations, from classical electrophilic aromatic substitution and nucleophilic reactions to modern transition metal-catalyzed cross-coupling reactions. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the synthesis of potent and selective enzyme inhibitors. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable starting material in their synthetic endeavors.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. How anisole react with acetyl chloride CH3COCl in the class 12 chemistry CBSE [vedantu.com]

- 8. iris.unito.it [iris.unito.it]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. scribd.com [scribd.com]

- 11. Directed ortho-Lithiation on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of substituted benzenesulfonamide analogs, a chemical class of significant interest in drug discovery. Understanding these properties—solubility, lipophilicity, ionization constant, and melting point—is fundamental to optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the journey from lead compound to clinical candidate. This document outlines standardized experimental protocols, presents key data, and visualizes workflows and biological pathways to support research and development efforts.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Insufficient solubility can lead to poor absorption from the gastrointestinal tract and hinder the development of intravenous formulations. For benzenesulfonamide analogs, the nature and position of substituents on the benzene ring can dramatically alter solubility.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[1]

Materials:

-

Test benzenesulfonamide analog (solid, finely powdered)

-

Phosphate-buffered saline (PBS), pH 7.4, or other relevant aqueous buffers

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control (e.g., 37 °C)

-

Filtration device (e.g., 0.45 µm PVDF syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of the solid benzenesulfonamide analog to a glass vial. The excess solid should be clearly visible.[1]

-

Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 10 mL of PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 °C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[2] The presence of undissolved solid should be confirmed visually at the end of the incubation.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove all undissolved particles.

-

Quantification: Analyze the concentration of the dissolved analog in the clear filtrate using a validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.

-

Reporting: The determined concentration is reported as the equilibrium solubility in µg/mL or µM.

Solubility Data

While extensive comparable data is scarce, the solubility of the parent compound, benzenesulfonamide, provides a baseline.

| Compound | Solvent | Solubility |

| Benzenesulfonamide | Water | ≥1.27 mg/mL |

| Benzenesulfonamide | DMSO | ≥23.6 mg/mL |

| Benzenesulfonamide | Ethanol | ≥22.3 mg/mL |

| Data sourced from reference[3] |

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like many benzenesulfonamides, the distribution coefficient (logD) at a specific pH (e.g., 7.4) is more physiologically relevant.[4]

Experimental Protocol: logP/logD by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[4][5]

Materials:

-

Test benzenesulfonamide analog

-

n-Octanol (HPLC grade), pre-saturated with aqueous buffer

-

Aqueous buffer (e.g., PBS, pH 7.4), pre-saturated with n-octanol

-

Centrifuge tubes or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (HPLC, LC-MS/MS)

Procedure:

-

Phase Preparation: Prepare the two phases by mixing n-octanol and the aqueous buffer (e.g., in a 1:1 ratio), shaking vigorously for 24 hours, and allowing them to separate completely.[4]

-

Compound Addition: Prepare a stock solution of the test analog in one of the phases (typically the one in which it is more soluble). Add a small volume of this stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer (e.g., 2 mL of each). The final concentration should be low enough to avoid saturation in either phase.

-

Partitioning: Cap the vial and shake it for a set period (e.g., 2 hours) to facilitate partitioning.[6] Allow the vial to stand until the phases have clearly separated. Centrifugation can be used to expedite and improve phase separation.

-

Sampling: Carefully collect an aliquot from each phase, avoiding any contamination from the other phase or the interface.

-

Quantification: Determine the concentration of the analog in each aliquot using a suitable analytical method like HPLC.

-

Calculation: Calculate the logP or logD value using the formula: logP (or logD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous])

Lipophilicity and Physicochemical Data

The following table presents calculated lipophilicity (iLOGP, XLOGP3) and other relevant properties for a series of benzenesulfonamide analogs investigated as potential anti-glioblastoma agents.[7]

| Compound ID | H-bond Acceptors | H-bond Donors | TPSA (Ų) | iLOGP | XLOGP3 |

| AL34 | 6 | 2 | 141.16 | 1.78 | 2.17 |

| AL56 | 8 | 4 | 208.23 | -0.26 | - |